

Application Notes and Protocols: Trimethylammonium chloride- $^{13}\text{C}_3,\text{d}_9$ in Clinical Research

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Compound of Interest

Compound Name: Trimethylammonium chloride- $^{13}\text{C}_3,\text{d}_9$

Cat. No.: B12387239

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylammonium chloride- $^{13}\text{C}_3,\text{d}_9$ is a stable isotope-labeled form of trimethylammonium chloride, an endogenous metabolite. In clinical research, it serves as a crucial tracer for investigating metabolic pathways, particularly those involving the gut microbiome and its impact on host health. Its primary application lies in the study of trimethylamine N-oxide (TMAO) biosynthesis, a metabolite increasingly linked to cardiovascular disease risk. By introducing a labeled precursor, researchers can meticulously track its conversion and distribution throughout the body, providing invaluable insights into metabolic flux and the efficacy of potential therapeutic interventions. Stable isotope labeling offers a non-radioactive, safe, and powerful tool for in vivo human studies.^{[1][2][3]}

Core Applications in Clinical Research

The principal application of **trimethylammonium chloride- $^{13}\text{C}_3,\text{d}_9$** and similar labeled precursors (e.g., d_9 -choline, d_9 -TMAO) in clinical research is to quantitatively trace the metabolic pathway from dietary precursors to the pro-atherogenic molecule, TMAO.^{[4][5]} This allows for the investigation of:

- Gut Microbiota Activity: Demonstrating the obligatory role of the gut microbiota in converting choline and other trimethylamine-containing compounds into trimethylamine (TMA), the precursor to TMAO.[6]
- Hepatic TMAO Production: Quantifying the rate of conversion of TMA to TMAO by the flavin-containing monooxygenase 3 (FMO3) enzyme in the liver.[3][7]
- Pharmacokinetics of TMAO: Determining the absorption, distribution, metabolism, and excretion (ADME) of TMAO in the human body.[1][2]
- Impact of Interventions: Assessing the effect of dietary changes, probiotics, or pharmacological agents on TMAO production and metabolism.[8][9]
- Choline Metabolism and Bioavailability: Investigating the body's choline pool size and metabolism in response to varying dietary intake.

Quantitative Data from Clinical Studies

The following table summarizes key quantitative data from clinical studies that have utilized stable isotope-labeled compounds to investigate TMAO metabolism and choline bioavailability.

Parameter	Value	Study Context	Labeled Compound	Reference
Oral Dose	50 mg	To trace the metabolic fate of TMAO	d9-TMAO	[2]
Oral Dose	250 mg	To assess choline pool size	Choline chloride-(trimethyl-d9)	[10]
Blood Sampling Timepoints	15 min, 30 min, 1h, 2h, 4h, 6h post-dose	Pharmacokinetic analysis of d9-TMAO	d9-TMAO	[2]
Urine Collection	24 hours post-dose	To measure excretion of labeled metabolites	d9-TMAO	[2]
Muscle Biopsy	6 hours post-dose (in a subset of participants)	To assess tissue distribution of labeled compounds	d9-TMAO	[2]

Experimental Protocols

Protocol 1: Investigating the Metabolic Fate of Dietary TMAO

This protocol is adapted from a clinical trial that used d9-TMAO to understand its pharmacokinetics. A similar approach can be used with **trimethylammonium chloride-13c3,d9** to trace the conversion of TMA to TMAO.

1. Subject Recruitment and Baseline Measurements:

- Recruit healthy volunteers or a specific patient cohort.
- Obtain baseline blood and 24-hour urine samples.
- Collect a baseline stool sample.

2. Administration of Labeled Compound:

- Administer a single oral dose of the labeled compound (e.g., 50 mg of d9-TMAO dissolved in water).[2]

3. Sample Collection:

- Collect serial blood samples at specified time points (e.g., 15 min, 30 min, 1h, 2h, 4h, and 6h) post-administration.[2]
- Collect all urine produced over the next 24 hours.[2]
- Collect the next bowel movement for stool analysis.[2]
- For more detailed distribution studies, a muscle biopsy may be performed at a specific time point (e.g., 6 hours post-dose) in a subset of participants.[2]

4. Sample Processing and Analysis:

- Separate plasma from blood samples.
- Store all samples at -80°C until analysis.
- Use stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of the labeled compound and its metabolites (e.g., d9-TMAO and d9-trimethylamine) in plasma, urine, and stool.

Protocol 2: Assessing Gut Microbiota's Role in TMAO Production

This protocol is a conceptual framework based on published studies that have used labeled precursors and antibiotic interventions.

1. Study Design:

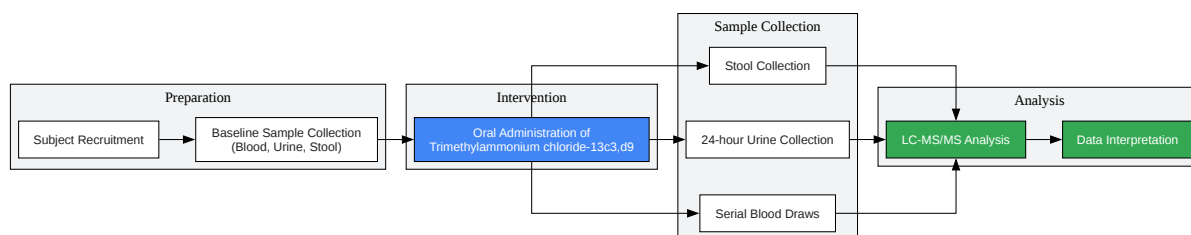
- Employ a crossover study design.
- Phase 1: Subjects consume a controlled diet for a set period (e.g., 1 week).
- Administer an oral dose of **trimethylammonium chloride-13c3,d9**.
- Collect blood and urine samples over 24 hours to measure the conversion to 13c3,d9-TMAO.
- Washout Period: A period of time to allow for the clearance of the labeled compound and for the gut microbiota to return to baseline.

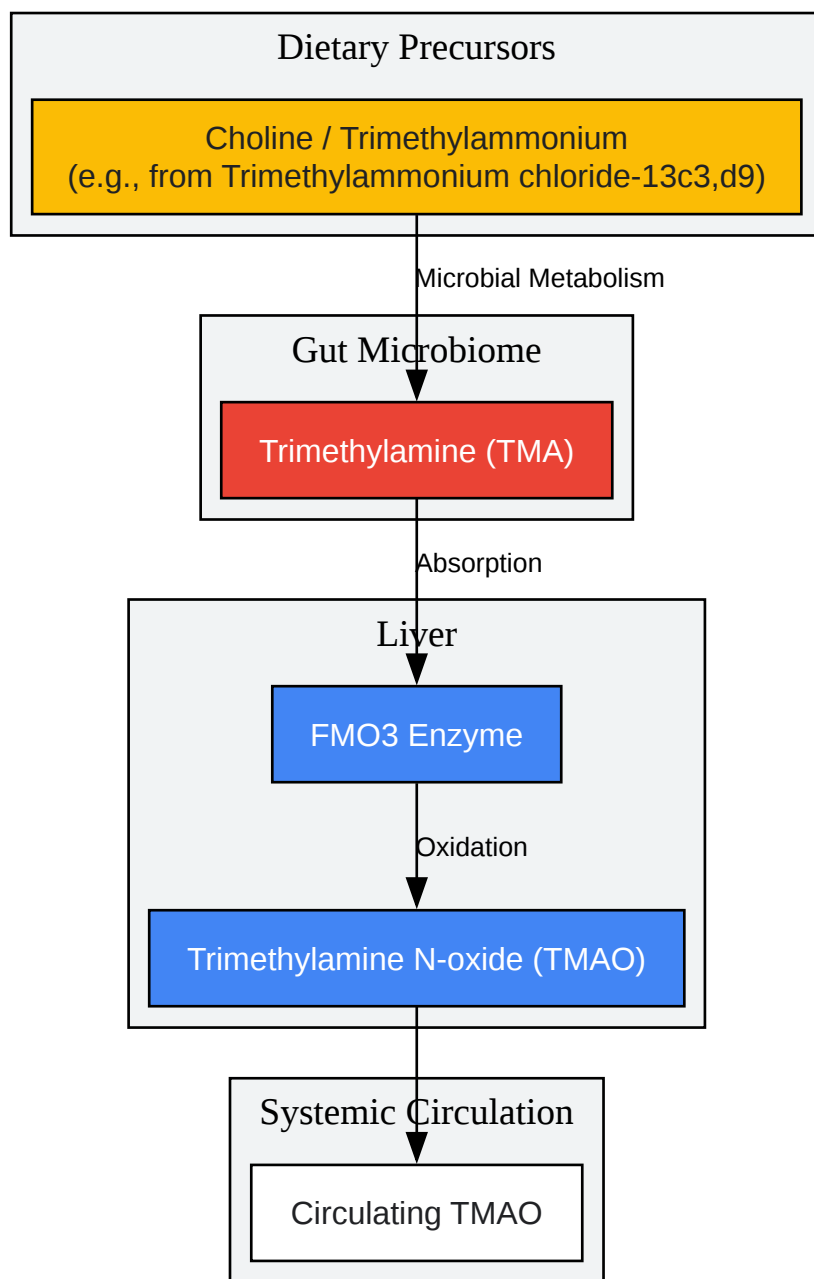
- Phase 2: Administer a course of broad-spectrum, poorly absorbed oral antibiotics (e.g., for 5-7 days) to suppress the gut microbiota.
- Repeat the administration of **trimethylammonium chloride-¹³C₃,d₉** and the subsequent sample collection.

2. Analysis:

- Compare the levels of labeled TMAO in plasma and urine before and after antibiotic treatment. A significant reduction in labeled TMAO after antibiotic administration would confirm the essential role of the gut microbiota in its production.

Visualizations





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